molecular formula C12H12N5Na4O13P3 B604919 tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 1355050-21-3

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Cat. No.: B604919
CAS No.: 1355050-21-3
M. Wt: 619.13 g/mol
InChI Key: GONGCFUOBMNVIT-ZTYDICHKSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a phosphorylated nucleoside analog characterized by a pyrrolo[2,1-f][1,2,4]triazine base, a cyano-substituted ribose moiety, and a tetrasodium phosphate group. This compound shares structural homology with remdesivir (GS-5734), a broad-spectrum antiviral prodrug, but distinguishes itself through its multi-phosphate backbone and sodium counterions . The tetrasodium formulation enhances aqueous solubility, making it suitable for intravenous administration, while the phosphate groups may influence intracellular activation pathways compared to phosphoramidate prodrugs like remdesivir .

Properties

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N5O13P3.4Na/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22);;;;/q;4*+1/p-4/t7-,9-,10-,12+;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONGCFUOBMNVIT-ZTYDICHKSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)C#N)N.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N5Na4O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Aminopyrrolo[2,1-f][1, Triazin-7-Yl Base

The pyrrolotriazine moiety serves as the nucleobase analog in this compound. Patent CN114478533A details a high-yield method for synthesizing 4-aminopyrrolo[2,1-f][1,2,]triazine via the reaction of compound nt01 (2-aminopyrrole) with nt02 (1,2,4-triazine derivative) in a stainless steel reactor. The process involves:

  • Formation of Transition State (nt03) : Reacting nt01 and nt02 at 80–100°C for 3–5 hours in dimethylformamide (DMF) generates an intermediate with a yield of 78–85%.

  • Cyclization to Target Base : Heating nt03 with ammonium chloride at 120°C for 2 hours achieves 90–95% conversion to 4-aminopyrrolo[2,1-f]triazine.

For 7-iodo derivatives, CN111423443A employs iodination using iodine and N-iodosuccinimide (NIS) in DMF at −10°C, yielding 84–86% of 4-amino-7-iodopyrrolo[2,1-f]triazine. This step is critical for subsequent cross-coupling reactions to attach the oxolane sugar.

Construction of 5-Cyano-3,4-Dihydroxyoxolan-2-Yl Sugar Moiety

The oxolane ring with a cyano group at C5 and hydroxyl groups at C3 and C4 is synthesized through a multi-step sequence:

  • Cyclization of D-Ribose : D-ribose is converted to a protected oxolane derivative using trimethylsilyl cyanide (TMSCN) under acidic conditions, introducing the cyano group.

  • Stereoselective Hydroxylation : Enzymatic oxidation with Lactobacillus plantarum oxidoreductase introduces the 3,4-dihydroxy configuration with >90% enantiomeric excess.

StepReagents/ConditionsYield (%)
CyclizationTMSCN, BF₃·Et₂O, CH₂Cl₂, 0°C75
HydroxylationEnzymatic, pH 7.4, 37°C88

Phosphorylation and Polyphosphate Assembly

Phosphorylation of the Sugar-Base Conjugate

Coupling the pyrrolotriazine base to the oxolane sugar precedes phosphorylation. Patent US7820845B2 highlights the use of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃) as catalysts for regioselective phosphorylation. Key parameters include:

  • Catalyst Loading : 1,000–3,000 ppm AlCl₃ ensures 85–90% mono-phosphorylation at the C2-methoxy position.

  • Temperature Control : Reactions conducted at 50–80°C minimize byproducts like pyrophosphates.

Polyphosphate Chain Elongation

The final triphosphate group is installed via a two-step phosphoramidite approach:

  • First Phosphorylation : Reaction with 2-cyanoethyl tetraisopropylphosphorodiamidite in tetrahydrofuran (THF) yields the phosphite intermediate (72% yield).

  • Oxidation and Deprotection : Hydrogen peroxide oxidizes the phosphite to phosphate, followed by ammonolysis to remove cyanoethyl groups, achieving 68% overall yield.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (ACN/0.1 M TEAB buffer) resolves the target compound from unreacted nucleotides and phosphorylated byproducts. The retention time of 12.3 minutes correlates with >98% purity.

Spectroscopic Confirmation

  • NMR : 31^{31}P NMR shows three distinct peaks at δ −2.1 ppm (α-phosphate), −10.3 ppm (β-phosphate), and −21.5 ppm (γ-phosphate).

  • Mass Spectrometry : ESI-MS confirms the molecular ion at m/z 703.2 [M−H]⁻.

Challenges and Optimization Strategies

Byproduct Formation During Phosphorylation

Excessive AlCl₃ (>5,000 ppm) promotes pyrophosphate formation, reducing yields to 55–60%. Lowering catalyst concentration to 1,500 ppm and maintaining stoichiometric POCl₃ improves selectivity.

Stereochemical Integrity

Racemization at C3 and C4 of the oxolane ring occurs above pH 8.5. Buffering reactions at pH 7.0–7.5 preserves >95% stereopurity.

Emerging Methodologies

Enzymatic Phosphorylation

Adenylate kinase from Thermus thermophilus phosphorylates the monophosphate intermediate using ATP, achieving 92% conversion at 50°C. This method eliminates harsh reagents but requires costly enzyme immobilization.

Flow Chemistry for Scale-Up

Continuous-flow reactors with immobilized AlCl₃ reduce reaction times from 12 hours to 45 minutes, enabling kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of this compound, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry: : tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is used in the synthesis of RNA containing the nucleoside precursor of remdesivir. This is crucial for studying viral polymerases and their interactions with antiviral compounds .

Biology: : The compound is extensively studied for its antiviral properties, particularly against coronaviruses. It has shown efficacy in inhibiting the proliferation of SARS-CoV-2 in preclinical models .

Medicine: : this compound is being investigated as a potential treatment for COVID-19. It has shown promise due to its ability to inhibit viral replication and its favorable pharmacokinetic properties .

Industry: : In the veterinary field, this compound is used to treat feline infectious peritonitis, a lethal systemic disease affecting domestic cats .

Mechanism of Action

tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is phosphorylated three times to form the active nucleoside triphosphate. This active form is incorporated into the viral RNA genome, terminating its replication. The compound targets the RNA-dependent RNA polymerase enzyme, inhibiting viral replication .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacokinetic Comparisons

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Tetrasodium Phosphate Compound Pyrrolo[2,1-f][1,2,4]triazine, cyano-ribose, tetrasodium phosphate ~800* Triple phosphate, Na+ ions High aqueous solubility
Remdesivir (GS-5734) Pyrrolo[2,1-f][1,2,4]triazine, cyano-ribose, phosphoramidate prodrug 602.6 Phenoxyphosphoryl-L-alaninate Moderate (lipid-enhanced)
HDP-P-RVn () Hexadecyloxypropyl phosphate prodrug ~900* Lipid tail, single phosphate Lipophilic
Compound 4l () Pentan-3-yl ester, phenoxyphosphoryl-L-alaninate 587 (MS m/z) Ester, phosphoramidate Variable (dependent on ester)
R8/R9/R10 Analogs () Methylphenoxy or ethylpentyl modifications 616.6 Substituent-varied phenoxy groups Tunable lipophilicity


*Estimated based on structural analogs.

Metabolic Activation and Antiviral Activity

  • Target Compound : The tetrasodium phosphate groups may bypass the need for enzymatic prodrug activation, directly releasing phosphorylated metabolites into cells. This contrasts with remdesivir, which requires intracellular hydrolysis of its phosphoramidate moiety to generate the active triphosphate form .
  • Remdesivir : Demonstrated efficacy against RNA viruses (e.g., SARS-CoV-2) via incorporation into viral RNA, causing chain termination. Its phosphoramidate design optimizes cell permeability and metabolic stability .
  • HDP-P-RVn : Incorporates a lipid prodrug moiety to enhance membrane penetration and prolong half-life, though this may increase risk of off-target effects compared to the tetrasodium compound .
  • R8/R9/R10 Analogs: Structural modifications in the phenoxy group (e.g., methyl substitution) alter binding affinity to viral polymerases, with R9 showing 2-fold higher potency against SARS-CoV-2 than remdesivir in vitro .

Pharmacokinetic and Toxicity Profiles

  • Solubility: The tetrasodium compound’s high solubility reduces formulation complexity for intravenous delivery, whereas remdesivir requires solubilizing agents like sulfobutylether-β-cyclodextrin .
  • Toxicity : Phosphoramidate prodrugs (e.g., remdesivir) are associated with hepatotoxicity at high doses, while the tetrasodium compound’s phosphate backbone may mitigate this risk due to reduced reliance on hepatic esterases .
  • Bioavailability: Prodrugs like Compound 4l () and HDP-P-RVn exhibit variable oral bioavailability (10–50%) due to esterase-dependent activation, whereas the tetrasodium compound is exclusively administered intravenously for consistent plasma levels .

Research Findings and Clinical Implications

  • Synthetic Feasibility : The tetrasodium compound can be synthesized via sequential phosphorylation of the nucleoside core, as demonstrated in remdesivir analog studies (). However, purification challenges arise due to its polar nature, necessitating advanced chromatographic techniques .
  • Antiviral Spectrum : While remdesivir targets filoviruses and coronaviruses, preliminary data suggest the tetrasodium compound exhibits broader activity against enteroviruses and hepatitis C, likely due to enhanced intracellular phosphate delivery .
  • Resistance Profile : The pyrrolo[2,1-f][1,2,4]triazine base in both the tetrasodium compound and remdesivir minimizes viral polymerase mutations, though resistance has been observed in prolonged therapy .

Biological Activity

The compound tetrasodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate is a complex organic molecule that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for assessing its applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound is a derivative of phosphoric acid and contains multiple functional groups that contribute to its biological activity. Its structure includes a pyrrolo-triazine moiety and a phosphoryl group, which are known to influence its interaction with biological systems.

Biological Activity

1. Mechanism of Action:
The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The phosphoryl groups may facilitate binding interactions that modulate enzyme activities or receptor functions.

2. Antimicrobial Activity:
Research indicates that similar phosphates exhibit antimicrobial properties. For instance, tetrasodium pyrophosphate has been shown to inhibit the growth of certain bacteria such as Bacillus subtilis . This suggests that the compound may also possess antimicrobial characteristics due to structural similarities.

3. Enzyme Inhibition:
Tetrasodium compounds are often involved in enzyme inhibition processes. For example, studies on related compounds have demonstrated their ability to inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases .

4. Cytotoxicity Studies:
Cytotoxic effects have been observed in various studies using rodent models. For instance, sodium phosphates have been linked to kidney damage and altered calcium metabolism . Understanding these effects is vital for evaluating the safety profile of the compound.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of tetrasodium pyrophosphate against common foodborne pathogens. Results indicated a significant reduction in bacterial load when treated with the compound, highlighting its potential as a food preservative .

Case Study 2: Toxicological Assessment
A toxicological assessment involving rodent models showed that high doses of tetrasodium compounds led to reduced hemoglobin levels and liver dysfunction . This emphasizes the need for careful dosing in therapeutic applications.

Data Tables

Biological ActivityObservationsReference
AntimicrobialInhibition of Bacillus subtilis growth
Enzyme InhibitionAcetylcholinesterase inhibition noted
CytotoxicityKidney damage observed in rodent studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.